molecular formula C13H10BrClOZn B14900611 2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide

2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14900611
M. Wt: 363.0 g/mol
InChI Key: QPXDWXQEUSMURP-UHFFFAOYSA-M
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Description

2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is utilized in various scientific research fields:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential in drug development and synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. The presence of the chlorophenoxy group enhances the stability and reactivity of the organozinc species, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent for specific applications where other organozinc reagents may not be as effective .

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-5,7-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

QPXDWXQEUSMURP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br

Origin of Product

United States

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